molecular formula C10H20ClNO2 B13551010 rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride

rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B13551010
M. Wt: 221.72 g/mol
InChI Key: QPYYSACQUNXOKJ-WSZWBAFRSA-N
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Description

rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butyl group attached to the piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides in the presence of a strong base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to enhance efficiency and yield. These methods leverage optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride
  • rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride
  • rac-2-((3R,5S)-1-(Aminomethyl)-3,5-dimethylcyclohexyl)acetic acid hydrochloride

Uniqueness

rac-(3R,5S)-5-tert-butylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(3S,5R)-5-tert-butylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)8-4-7(9(12)13)5-11-6-8;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

QPYYSACQUNXOKJ-WSZWBAFRSA-N

Isomeric SMILES

CC(C)(C)[C@H]1C[C@@H](CNC1)C(=O)O.Cl

Canonical SMILES

CC(C)(C)C1CC(CNC1)C(=O)O.Cl

Origin of Product

United States

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